molecular formula C22H23N5O2 B5115868 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B5115868
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: HZKUCFHVWNYBSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl group at position 2, methyl groups at positions 3 and 5, and a pyridin-3-ylmethylamine substituent at position 7 (Figure 1). Its molecular formula is C₂₃H₂₄N₄O₂, with a molecular weight of 404.5 g/mol . The 3,4-dimethoxyphenyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the pyridin-3-ylmethyl group contributes to solubility and interaction with enzyme active sites.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-14-10-20(24-13-16-6-5-9-23-12-16)27-22(25-14)15(2)21(26-27)17-7-8-18(28-3)19(11-17)29-4/h5-12,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKUCFHVWNYBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common synthetic route includes the condensation of suitable precursors, followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of a chalcone with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Analyse Chemischer Reaktionen

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies have shown that it can effectively bind to targets involved in cancer progression.
  • Anti-inflammatory Properties
    • The compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity
    • Investigations into the antimicrobial properties of this compound have revealed its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound. Key findings include:

  • Toxicity Assessments : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.
  • Bioavailability Studies : Research indicates good absorption characteristics, which are critical for oral bioavailability.

Case Studies

  • Case Study 1: Anticancer Screening
    • A study published in Mini Reviews in Medicinal Chemistry reported on the synthesis and anticancer screening of derivatives based on the pyrazolo-pyrimidine scaffold. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance potency.
  • Case Study 2: Anti-inflammatory Evaluation
    • In a study focusing on anti-inflammatory agents, this compound was tested alongside known inhibitors of inflammatory pathways. Results showed a notable reduction in inflammation markers in vitro, supporting its potential use in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of cell membranes

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity and disrupting cell cycle progression .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorinated analogs (e.g., compound 47) balance lipophilicity and metabolic stability, making them favorable for in vivo applications .

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel derivative within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Substituents such as 3,4-dimethoxyphenyl and pyridin-3-ylmethyl , which may influence its biological interactions.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various modes of action:

  • Antitubercular Activity :
    • Pyrazolo[1,5-a]pyrimidines have been identified as potential leads against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. The mechanism involves interference with iron homeostasis in mycobacteria and inhibition of specific metabolic pathways unrelated to traditional antibiotic targets such as cell-wall biosynthesis .
  • Enzyme Inhibition :
    • Similar derivatives have shown moderate inhibition of enzymes like cathepsin K and various kinases. For instance, structural modifications have been linked to enhanced inhibitory activity against these targets .

Biological Activity Data

The following table summarizes key biological activities associated with related pyrazolo[1,5-a]pyrimidine compounds:

CompoundTargetActivityIC50 (µM)Reference
Compound 1Cathepsin KModerate inhibition≥ 77
Compound 2FGFR1Potent inhibition570
Compound 3MtbAntitubercular activityNot specified
Compound 4Cancer cell lines (MCF7)Cytotoxicity0.01 - 49.85

Antitubercular Activity

A study conducted by researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against Mtb. The best-performing compounds exhibited low cytotoxicity while maintaining significant antitubercular effects within macrophages. The mechanism was determined not to involve traditional pathways like cell wall biosynthesis but rather through direct interactions affecting iron metabolism .

Cancer Therapeutics

Another investigation focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. Compounds were screened against various cancer cell lines including MCF7 and NCI-H460. Notably, one derivative demonstrated an IC50 value as low as 0.01 µM against MCF7 cells, indicating strong cytotoxic potential and suggesting a promising avenue for further development in cancer therapy .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepConditionsYield Improvement
Core CyclizationMicrowave, 150°C, 30 min75% → 89%
Amine CouplingPd(OAc)₂/Xantphos, DMF, 80°C60% → 82%

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylmethyl vs. benzyl groups). Key signals: pyrazole C-H (~δ 6.2 ppm) and pyrimidine N-CH₃ (~δ 2.8 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₅O₂: 428.2085) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry for the pyrazolo-pyrimidine core .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?

Methodological Answer:

  • Substituent Variation : Replace 3,4-dimethoxyphenyl with electron-deficient aryl groups (e.g., 3-CF₃-phenyl) to enhance hydrophobic binding in kinase pockets .
  • Pyridine Methylation : Compare N-(pyridin-3-ylmethyl) vs. N-(pyridin-4-ylmethyl) to assess steric effects on target engagement .
  • In Silico Docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2), focusing on hydrogen bonding with the pyrimidine N1 and π-π stacking with the pyrazole ring .

Q. Table 2: SAR of Key Modifications

ModificationIC₅₀ (nM) vs. JAK2Notes
3,4-Dimethoxyphenyl120Baseline
3-CF₃-phenyl45Improved hydrophobicity
Pyridin-4-ylmethyl280Reduced steric fit

Advanced: How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and metabolite identification via LC-MS/MS to detect inactive derivatives .
  • Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to assess brain penetration or sequestration in lipid-rich tissues .
  • CYP450 Inhibition Assays : Test for off-target effects on metabolic enzymes that may reduce active drug concentrations .

Advanced: What experimental designs are recommended for studying environmental fate and ecotoxicology?

Methodological Answer:

  • OECD Guidelines : Follow Test No. 308 (aqueous photolysis) and 309 (soil degradation) to assess persistence .
  • Trophic Transfer Studies : Expose Daphnia magna (aquatic) and Eisenia fetida (soil) to measure bioaccumulation factors (BCF) .
  • High-Resolution Mass Spectrometry : Track degradation products (e.g., demethylated metabolites) in environmental matrices .

Basic: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hrs; monitor via HPLC .
    • Thermal Stress : Heat solid compound to 80°C for 48 hrs; assess polymorphic changes via DSC .
  • Light Exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers .

Advanced: What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

  • Counter-Screening : Test against panels of unrelated kinases (e.g., PKC, EGFR) to identify selectivity .
  • CRISPR Knockout Models : Validate target specificity using cell lines with KO of the putative target kinase .
  • Proteomics Profiling : Perform affinity pull-down assays with biotinylated compound to identify non-kinase binders .

Advanced: How do solvent polarity and counterion choice impact crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to modulate polarity and induce slow nucleation .
  • Counterion Effects : Compare hydrochloride vs. trifluoroacetate salts; the latter often improves crystal lattice packing .
  • Vapor Diffusion : Employ sitting-drop vapor diffusion with PEG 4000 as precipitant for high-quality crystals .

Basic: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions (e.g., O-demethylation at 3,4-dimethoxyphenyl) .
  • Density Functional Theory (DFT) : Calculate activation energies for CYP450-mediated oxidation steps .

Advanced: How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Authentication : Confirm absence of cross-contamination via STR profiling .
  • Microenvironment Mimicry : Use 3D spheroid models instead of monolayers to better replicate in vivo conditions .
  • ROS Measurement : Quantify reactive oxygen species (ROS) to determine if cytotoxicity is target-mediated or stress-induced .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.